(S)-2-Aminopentanamide hydrochloride
CAS No.: 101925-47-7
Cat. No.: VC0555265
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101925-47-7 |
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Molecular Formula | C5H13ClN2O |
Molecular Weight | 152.62 |
IUPAC Name | (2S)-2-aminopentanamide;hydrochloride |
Standard InChI | InChI=1S/C5H12N2O.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 |
Standard InChI Key | BKHOLEXUVFOVRH-WCCKRBBISA-N |
SMILES | CCCC(C(=O)N)N.Cl |
Canonical SMILES | CCCC(C(=O)N)N.Cl |
Introduction
Chemical Structure and Properties
Chemical Identifiers and Nomenclature
(S)-2-Aminopentanamide hydrochloride is identified by several standardized chemical identifiers that facilitate unambiguous reference in scientific literature and databases. The compound's key identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of (S)-2-Aminopentanamide Hydrochloride
Identifier Type | Value |
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CAS Number | 101925-47-7 |
Molecular Formula | C₅H₁₃ClN₂O |
Molecular Weight | 152.62 g/mol |
IUPAC Name | (2S)-2-aminopentanamide;hydrochloride |
InChIKey | BKHOLEXUVFOVRH-WCCKRBBISA-N |
SMILES | CCCC(C(=O)N)N.Cl |
The compound is known by several synonyms in scientific and commercial contexts, including L-Norvaline amide hydrochloride, H-NVA-NH2 HCl, L-2-Aminovaleric Acid Amide HCl, and Norvaline-NH2 HCl .
Physical Properties
(S)-2-Aminopentanamide hydrochloride typically appears as a white to off-white crystalline solid . The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more suitable for various laboratory applications . Commercial preparations typically specify a minimum purity of 95.0% .
Structural Characteristics
The compound features a chiral center at the α-carbon atom with an (S) configuration, which is critical for its biological activity and applications in stereochemically-controlled processes. Its structure includes:
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A primary amine group (NH₂) at the α-carbon
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An amide functional group (CONH₂)
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A propyl side chain
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A hydrochloride counterion that stabilizes the molecule
The chiral nature of this compound is particularly important for biological applications where stereospecificity often determines activity and efficacy .
Chemical Reactivity
(S)-2-Aminopentanamide hydrochloride's reactivity is primarily determined by its functional groups. The primary amine group is nucleophilic and can participate in various reactions including acylation, alkylation, and condensation reactions. The amide group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid.
The reactivity of this compound makes it valuable in peptide synthesis, where controlled and selective chemical transformations are essential for building complex molecular structures .
Applications and Uses
Pharmaceutical Applications
(S)-2-Aminopentanamide hydrochloride serves as an important building block in pharmaceutical development. Its applications include:
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Intermediates in drug synthesis
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Components in peptide-based therapeutics
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Research tools for studying structure-activity relationships
The chiral nature of this compound makes it particularly valuable in pharmaceutical applications where stereochemistry plays a crucial role in biological activity .
Peptide Synthesis
The compound is frequently employed in peptide synthesis as a building block. Its structure, containing both amine and amide functional groups, makes it suitable for incorporation into peptide chains. The hydrochloride salt form improves its stability and handling characteristics during synthetic procedures .
Research Applications
In research settings, (S)-2-Aminopentanamide hydrochloride is used as:
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A reference standard in analytical chemistry
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A substrate for enzymatic studies
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A component in structure-activity relationship investigations
Its well-defined stereochemistry and functional group arrangement make it valuable for developing and validating synthetic methodologies .
Hazard Statement | Description | Classification |
---|---|---|
H315 | Causes skin irritation | Warning: Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure; Respiratory tract irritation |
The compound is categorized under hazard classes including Skin Irritant 2, Eye Irritant 2A, and STOT SE 3 (Specific Target Organ Toxicity - Single Exposure, Category 3) .
Analytical Methods for Identification and Characterization
Several analytical techniques can be employed to identify and characterize (S)-2-Aminopentanamide hydrochloride:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and assessment of purity
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Infrared (IR) Spectroscopy: Identifies characteristic functional groups
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Polarimetry: Verifies the specific optical rotation to confirm stereochemical configuration
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High-Performance Liquid Chromatography (HPLC): Assesses purity and can be used for quantitative analysis
These analytical methods ensure the identity, purity, and stereochemical integrity of the compound for research and development applications.
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